molecular formula C6H7F3O2 B2741711 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid CAS No. 2445750-37-6

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid

Cat. No. B2741711
CAS RN: 2445750-37-6
M. Wt: 168.115
InChI Key: NQISNDXNSIXNCQ-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid” is a chemical compound with the CAS Number: 1368342-07-7 . It has a molecular weight of 168.12 and its IUPAC name is [1-(trifluoromethyl)cyclopropyl]acetic acid .


Synthesis Analysis

A general and scalable approach to trifluoromethyl-substituted cyclopropanes has been developed . The synthesis of CF3-cyclopropanes was achieved on a multigram scale by deoxyfluorination of cyclopropane carboxylic acids or their salts with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular formula of “2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid” is C6H7F3O2 . The InChI code for this compound is 1S/C6H7F3O2/c7-6(8,9)5(1-2-5)3-4(10)11/h1-3H2,(H,10,11) .

Scientific Research Applications

Synthesis and Reactivity

The chemical under consideration has a structure that suggests its utility in various synthetic applications. Research indicates its role in the development of novel reactions and the synthesis of complex organic compounds. For instance, a study by Huang and Zhou (2002) explored a CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters, leading to the synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones under specific conditions. This work highlights the compound's potential in creating structurally diverse furanones and pyranones with varied substitutions, which could have implications for material science and pharmaceutical synthesis (Huang & Zhou, 2002).

Catalysis

Another facet of the chemical's application is its role in catalysis, as evidenced by the work of Arimori and Shibata (2015), who detailed the catalytic trifluoromethylation of aryl- and vinylboronic acids. This process leverages 2-cyclopropyl-1-(trifluoromethyl)benzo[b]thiophenium triflate for the trifluoromethylation, showcasing the compound's utility in introducing trifluoromethyl groups to various substrates, a key step in the synthesis of compounds with potential biological activity (Arimori & Shibata, 2015).

Molecular Structures and Properties

Research also delves into the molecular structures and properties of derivatives of this compound. For example, the crystal structure analysis of related compounds provides insights into their geometric configurations, which is crucial for understanding reactivity, stability, and interaction with biological targets. Cho et al. (2014) investigated the crystal structure of triclopyr, a derivative, to understand its structural properties better, which could inform the design of more effective agrochemicals or pharmaceuticals (Cho et al., 2014).

Safety and Hazards

The safety information and hazards associated with “2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid” are not specified in the sources retrieved. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(4)2-5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQISNDXNSIXNCQ-IUYQGCFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.